(R)-叔丁基(1-氨基丙烷-2-基)氨基甲酸酯

描述

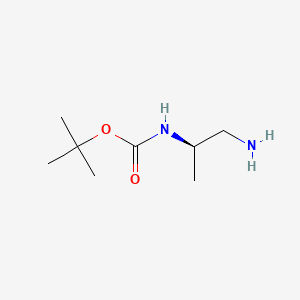

®-tert-Butyl (1-aminopropan-2-yl)carbamate is a chiral carbamate derivative commonly used as a protecting group for amines in organic synthesis. Its structure consists of a tert-butyl group attached to a carbamate moiety, which is further connected to an ®-1-aminopropan-2-yl group. This compound is particularly valuable in the synthesis of pharmaceuticals and fine chemicals due to its stability and ease of removal under mild conditions.

科学研究应用

®-tert-Butyl (1-aminopropan-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules, such as peptides and proteins, to protect amine functionalities during synthesis.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of fine chemicals and agrochemicals.

作用机制

Target of Action

Carbamates in general are known to interact with various enzymes and receptors in the body, often inhibiting their function .

Mode of Action

Carbamates typically work by forming a carbamic acid intermediate, which then interacts with its target . The carbamic acid intermediate is derived from the starting material and CO2 in the presence of a base . This intermediate is then dehydrated to generate the corresponding isocyanate, which can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates .

Biochemical Pathways

Carbamates are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

The effects of carbamates can vary widely depending on their specific targets and the biochemical pathways they affect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-tert-Butyl (1-aminopropan-2-yl)carbamate. For instance, the reaction of amines with organic carbonates such as dimethyl carbonate can be mediated by superbases .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-aminopropan-2-yl)carbamate typically involves the reaction of ®-1-aminopropan-2-ol with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

(R)-1-aminopropan-2-ol+tert-butyl chloroformate→(R)-tert-Butyl (1-aminopropan-2-yl)carbamate+HCl

The reaction is typically conducted at room temperature and can be completed within a few hours. The product is then purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-aminopropan-2-yl)carbamate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

化学反应分析

Types of Reactions

®-tert-Butyl (1-aminopropan-2-yl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Deprotection: The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Hydrolysis: ®-1-aminopropan-2-ol and carbon dioxide.

Deprotection: ®-1-aminopropan-2-ylamine.

Substitution: Depending on the nucleophile used, various substituted carbamates.

相似化合物的比较

Similar Compounds

tert-Butyl carbamate: Similar in structure but lacks the chiral center and the ®-1-aminopropan-2-yl group.

Benzyl carbamate: Uses a benzyl group instead of a tert-butyl group.

Ethyl carbamate: Uses an ethyl group instead of a tert-butyl group.

Uniqueness

®-tert-Butyl (1-aminopropan-2-yl)carbamate is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly useful in the synthesis of chiral pharmaceuticals and other enantiomerically pure compounds. Additionally, the tert-butyl group provides greater steric protection compared to smaller alkyl groups, enhancing its stability and effectiveness as a protecting group.

生物活性

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate, commonly known as Boc-aminopropanol, is a chiral carbamate derivative that plays a significant role in organic synthesis, particularly in the pharmaceutical industry. Its primary function is as a protecting group for amines, allowing for selective chemical transformations while preserving the amine's functionality. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C₈H₁₈N₂O₂

- Molecular Weight : 174.24 g/mol

- IUPAC Name : tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate

- Appearance : White to off-white solid

- Boiling Point : 264 °C

Synthesis

The synthesis of (R)-tert-butyl (1-aminopropan-2-yl)carbamate typically involves the reaction of (R)-1-aminopropan-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction can be summarized as follows:

The product can be purified through recrystallization or column chromatography, ensuring the retention of its chiral properties.

Biological Activity

While (R)-tert-butyl (1-aminopropan-2-yl)carbamate itself does not exhibit inherent biological activity, it serves as a crucial intermediate in synthesizing biologically active compounds. The following sections detail its interactions and applications in biological systems.

Role as a Protecting Group

The compound is primarily used to protect amine functionalities during organic synthesis. The Boc (tert-butoxycarbonyl) group can be selectively removed under acidic conditions, allowing for the regeneration of the free amine, which can then engage in further reactions. This property is particularly valuable in the synthesis of complex molecules like peptides and nucleotides, where maintaining the integrity of reactive sites is essential .

1. Synthesis of Chiral Amine Derivatives

A study highlighted the use of (R)-tert-butyl (1-aminopropan-2-yl)carbamate as a chiral starting material for synthesizing other chiral amines. The presence of a chiral center ensures that resultant compounds retain stereochemical purity, which is crucial for developing pharmaceuticals with specific biological activities.

2. Applications in Bioorganic Chemistry

In bioorganic chemistry, this compound has been utilized to introduce protected amine functionalities into biomolecules. This approach allows researchers to modify biomolecules while preserving their functional integrity until deprotection is necessary .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (R)-tert-butyl (1-aminopropan-2-yl)carbamate | C₈H₁₈N₂O₂ | Minimal; used as protecting group |

| Boc-Lysine | C₁₂H₁₈N₂O₂ | Active; used in peptide synthesis |

| Boc-Glycine | C₆H₁₁N₃O₂ | Active; used in peptide synthesis |

属性

IUPAC Name |

tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXZBJAAOLPTKP-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662580 | |

| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100927-10-4 | |

| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。